3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
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Overview
Description
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is a complex organic compound that features a trifluoromethyl group, a morpholine ring, and a pyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.
Morpholine Ring Formation: The morpholine ring can be introduced through a nucleophilic substitution reaction involving morpholine and an appropriate leaving group on the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom or the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The morpholine ring can interact with various enzymes or receptors, modulating their activity. The pyrrole-2,5-dione core may participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-(4-piperidinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
- 3-chloro-4-(4-pyrrolidinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione
Uniqueness
3-chloro-4-(4-morpholinyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-4-morpholin-4-yl-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3/c16-11-12(20-4-6-24-7-5-20)14(23)21(13(11)22)10-3-1-2-9(8-10)15(17,18)19/h1-3,8H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLCCBNPHVPJPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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